molecular formula C24H17BrN2O B329494 [2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE

[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE

Cat. No.: B329494
M. Wt: 429.3 g/mol
InChI Key: QODBKTVNWAACFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Indole Derivative Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the brominated quinoline with the indole derivative using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive quinoline derivatives.

    Industry: Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Indole Derivatives: Compounds with similar indole moieties.

Uniqueness

[2-(3-BROMOPHENYL)-4-QUINOLYL](2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE is unique due to its specific substitution pattern and the combination of quinoline and indole moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H17BrN2O

Molecular Weight

429.3 g/mol

IUPAC Name

[2-(3-bromophenyl)quinolin-4-yl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C24H17BrN2O/c25-18-8-5-7-17(14-18)22-15-20(19-9-2-3-10-21(19)26-22)24(28)27-13-12-16-6-1-4-11-23(16)27/h1-11,14-15H,12-13H2

InChI Key

QODBKTVNWAACFW-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br

Origin of Product

United States

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